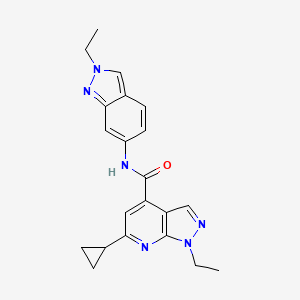
Mat2A-IN-11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mat2A-IN-11 is a potent and selective inhibitor of methionine adenosyltransferase 2A (MAT2A), an enzyme involved in the synthesis of S-adenosyl-L-methionine (SAM), a principal methyl donor in biological transmethylation reactions. This compound has garnered significant interest due to its potential therapeutic applications, particularly in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mat2A-IN-11 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the reaction of specific aromatic compounds under controlled conditions to form the core structure of this compound.
Functionalization: Various functional groups are introduced to the core structure through reactions such as halogenation, alkylation, and acylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for quality control and assurance .
Chemical Reactions Analysis
Types of Reactions
Mat2A-IN-11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in this compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activities .
Scientific Research Applications
Mat2A-IN-11 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the role of MAT2A in methylation reactions.
Biology: Employed in research to understand the biological pathways involving SAM and its derivatives.
Medicine: Investigated for its potential therapeutic effects in cancer treatment, particularly in tumors with methionine adenosyltransferase 2A overexpression
Industry: Utilized in the development of new drugs targeting methylation pathways
Mechanism of Action
Mat2A-IN-11 exerts its effects by inhibiting the activity of methionine adenosyltransferase 2A. This inhibition leads to a decrease in the production of S-adenosyl-L-methionine, thereby affecting various biological processes that rely on methylation. The compound specifically targets the active site of methionine adenosyltransferase 2A, preventing the binding of its natural substrates, adenosine triphosphate and L-methionine .
Comparison with Similar Compounds
Similar Compounds
Cycloleucine: Another inhibitor of methionine adenosyltransferase but with a different mechanism of action.
Sinefungin: A natural product that inhibits methyltransferases by mimicking S-adenosyl-L-methionine.
Decitabine: A nucleoside analog that inhibits DNA methylation .
Uniqueness
Mat2A-IN-11 is unique due to its high selectivity and potency for methionine adenosyltransferase 2A. Unlike other inhibitors, it specifically targets the enzyme without affecting other methyltransferases, making it a valuable tool for studying methylation pathways and developing targeted therapies .
Properties
Molecular Formula |
C21H22N6O |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
6-cyclopropyl-1-ethyl-N-(2-ethylindazol-6-yl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H22N6O/c1-3-26-12-14-7-8-15(9-19(14)25-26)23-21(28)16-10-18(13-5-6-13)24-20-17(16)11-22-27(20)4-2/h7-13H,3-6H2,1-2H3,(H,23,28) |
InChI Key |
CIQTXNBDRUBEMV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C2C=CC(=CC2=N1)NC(=O)C3=CC(=NC4=C3C=NN4CC)C5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[[3-[4-(cyclopropanecarbonyl)piperazin-1-yl]phenyl]methyl]-5-methyl-N-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxamide](/img/structure/B12379429.png)
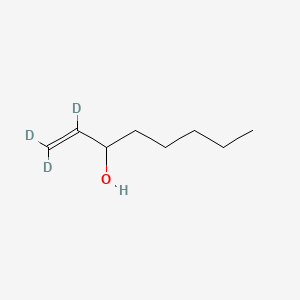
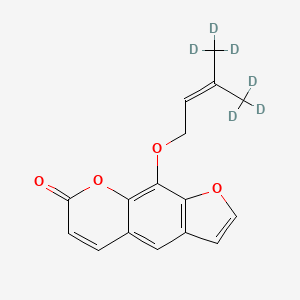
![3-(7,7-dimethyl-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-2-yl)-1H-indole-7-carbonitrile](/img/structure/B12379451.png)



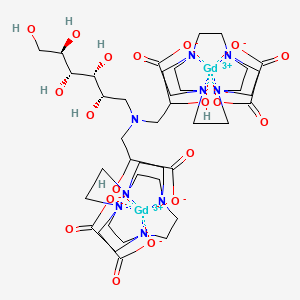


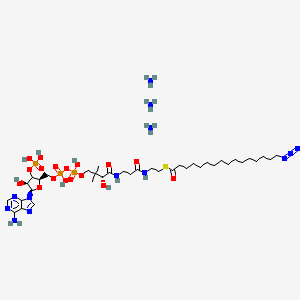

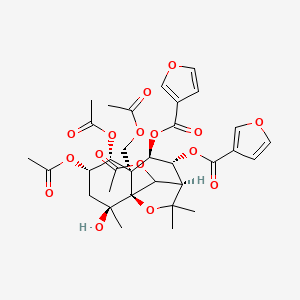
![5H-Benzofuro[3,2-c]carbazole-d10](/img/structure/B12379518.png)
